molecular formula C11H21NOS B12986590 2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine

2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine

Cat. No.: B12986590
M. Wt: 215.36 g/mol
InChI Key: PCVJYVCHZFDIAZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine is a complex organic compound that features a thietan ring, a tetrahydrofuran ring, and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine typically involves multi-step organic reactions. One common method includes the formation of the thietan ring through cyclization reactions, followed by the introduction of the tetrahydrofuran ring and the dimethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyltetrahydrofuran: Shares the tetrahydrofuran ring but lacks the thietan and amine groups.

    Thietan-3-amine: Contains the thietan ring and amine group but lacks the tetrahydrofuran and dimethyl groups.

    N-(1-(Tetrahydrofuran-2-yl)ethyl)amine: Contains the tetrahydrofuran ring and amine group but lacks the thietan and dimethyl groups.

Uniqueness

2,2-Dimethyl-N-(1-(tetrahydrofuran-2-yl)ethyl)thietan-3-amine is unique due to its combination of structural features, including the thietan ring, tetrahydrofuran ring, and dimethyl group

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

2,2-dimethyl-N-[1-(oxolan-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H21NOS/c1-8(9-5-4-6-13-9)12-10-7-14-11(10,2)3/h8-10,12H,4-7H2,1-3H3

InChI Key

PCVJYVCHZFDIAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC2CSC2(C)C

Origin of Product

United States

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